molecular formula C17H14N2O3S B5798898 N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide

N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide

Cat. No. B5798898
M. Wt: 326.4 g/mol
InChI Key: KDCUENUCIQGJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide, commonly known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in preclinical studies.

Mechanism of Action

TAK-659 works by inhibiting the activity of N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide, a key enzyme in the B-cell receptor (BCR) signaling pathway. N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide plays a critical role in the survival and proliferation of B-cells, which are important in the immune response. By inhibiting N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide, TAK-659 disrupts the BCR signaling pathway, leading to the death of cancer cells.
Biochemical and physiological effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and high plasma exposure. It has also demonstrated good tissue penetration and distribution, with high levels of the compound found in tumor tissues. TAK-659 has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 is its potent anti-tumor activity, which has been demonstrated in a variety of preclinical models. It has also shown synergy with other anti-cancer agents, making it a potential candidate for combination therapy. However, one limitation of TAK-659 is its specificity for N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide, which may limit its effectiveness in cancers that do not rely on BCR signaling for survival.

Future Directions

There are several potential future directions for the development of TAK-659. One area of interest is the use of TAK-659 in combination with other anti-cancer agents, such as immune checkpoint inhibitors or other targeted therapies. Another potential direction is the development of TAK-659 for the treatment of autoimmune diseases, such as rheumatoid arthritis or lupus, which are also driven by B-cell activity. Finally, there is interest in the development of TAK-659 analogs with improved pharmacokinetic properties or broader specificity for other kinases involved in cancer cell survival.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2-thienylacetic acid with 4-aminophenol to form an amide intermediate. This intermediate is then reacted with furfurylamine to form the final product, TAK-659. The synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of cancer, including both solid tumors and hematological malignancies. It has shown potent anti-tumor activity in vitro and in vivo, and has demonstrated synergy with other anti-cancer agents. TAK-659 has also been shown to inhibit N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide activity in cancer cells, leading to the inhibition of downstream signaling pathways that are critical for cancer cell survival and proliferation.

properties

IUPAC Name

N-[2-[(2-thiophen-2-ylacetyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-16(11-12-5-4-10-23-12)18-13-6-1-2-7-14(13)19-17(21)15-8-3-9-22-15/h1-10H,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCUENUCIQGJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(thiophen-2-ylacetyl)amino]phenyl}furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.